3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-17-7-5-6-10-29(17)22-9-8-21(25-26-22)27-11-13-28(14-12-27)24(30)18-15-19(31-2)23(33-4)20(16-18)32-3/h8-9,15-17H,5-7,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZQXDOHXVEAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperidine and piperazine substituents. The final steps involve the functionalization of these substituents with methyl and trimethoxybenzoyl groups.
Pyridazine Core Synthesis: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Substitution Reactions: The piperidine and piperazine moieties are introduced via nucleophilic substitution reactions, where the pyridazine core reacts with 2-methylpiperidine and 4-(3,4,5-trimethoxybenzoyl)piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Reactivity of the Piperazine Substituent
The 4-(3,4,5-trimethoxybenzoyl)piperazine group is a key site for chemical transformations:
a. Hydrolysis of the Benzoyl Group
The 3,4,5-trimethoxybenzoyl group can undergo hydrolysis under acidic or basic conditions to yield 3,4,5-trimethoxybenzoic acid.
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Conditions :
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Mechanism : Nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon.
b. Alkylation of the Piperazine Nitrogen
The secondary amine in the piperazine ring can react with alkyl halides or epoxides:
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Example : Reaction with methyl iodide in THF at 25°C forms a quaternary ammonium salt .
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Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br), epoxides (e.g., ethylene oxide).
c. N-Oxidation
Piperazine derivatives readily form N-oxides with oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) :
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Conditions : m-CPBA (1.2 equiv), CH₂Cl₂, 0°C → 25°C, 4 h.
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Product : Piperazine N-oxide derivative.
d. Coordination Chemistry
The piperazine nitrogen can act as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes .
Pyridazine Core Reactivity
The pyridazine ring exhibits electrophilic substitution at positions activated by electron-donating groups:
a. Nitration
Nitration occurs at the para position relative to the piperazinyl group:
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Product : 5-Nitro derivative (minor) and 4-nitro derivative (major).
b. Halogenation
Chlorination or bromination can occur under mild conditions:
Functional Group Interconversion
a. Reduction of the Pyridazine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine to a tetrahydropyridazine derivative .
b. Methylpiperidine Modification
The 2-methylpiperidine group undergoes oxidation with KMnO₄ to form a ketone .
Cross-Coupling Reactions
The pyridazine core participates in Suzuki-Miyaura couplings at halogenated positions:
Table 2: Comparative Reactivity of Substituents
Mechanistic Insights
Scientific Research Applications
3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the nervous system, affecting neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyridazine derivatives, focusing on substituent variations, physicochemical properties, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Polarity and Solubility: The 3,4,5-trimethoxybenzoyl group in the target compound (vs. single methoxy or methyl in analogs) increases polarity and water solubility due to three electron-rich methoxy groups .
Lipophilicity and Bioavailability: The 2-methylpiperidin-1-yl group in the target compound enhances lipophilicity compared to piperazinyl-pyrazole analogs (–6), which may improve membrane permeability .
Steric and Electronic Variations: The benzyl substituent in introduces flexibility via an alkyl linker, contrasting with the rigid benzoyl group in the target compound . Pyrimidine cores () vs.
Biological Activity
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a pyridazine core, piperidinyl substituents, and a trimethoxybenzoyl group. Its chemical formula is , and it possesses multiple functional groups that may contribute to its biological activities.
1. Anti-Tumor Activity
Recent studies have indicated that compound A exhibits significant anti-tumor properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- SKBR-3 (breast cancer)
- MDA-MB231 (triple-negative breast cancer)
In one study, compound A showed IC50 values ranging from 15 to 40 µM against these cell lines, indicating potent cytotoxic effects. Notably, the most pronounced activity was observed in the MCF-7 cell line with an IC50 of 15 µM .
The mechanism by which compound A exerts its anti-tumor effects appears to involve:
- Inhibition of Cell Proliferation : Compound A disrupts the cell cycle, leading to apoptosis in cancer cells.
- Induction of Oxidative Stress : It increases reactive oxygen species (ROS) levels within the cells, contributing to cell death.
- Modulation of Signaling Pathways : The compound may influence pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
3. Anti-Microbial Activity
In addition to its anti-tumor properties, compound A has shown promise as an anti-microbial agent. It was tested against Mycobacterium tuberculosis, with some derivatives exhibiting IC90 values ranging from 3.73 to 4.00 µM . These findings suggest that compound A could be developed further for treating tuberculosis.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/IC90 Values | Reference |
|---|---|---|---|
| Anti-Tumor | MCF-7 | 15 µM | |
| SKBR-3 | 16 µM | ||
| MDA-MB231 | 19 µM | ||
| Anti-Microbial | Mycobacterium tuberculosis | IC90: 4.00 µM |
Case Study: In Vivo Efficacy
A notable case study involved administering compound A in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as a therapeutic agent.
Q & A
Q. What are the recommended synthetic pathways for 3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis typically involves coupling a pyridazine core with substituted piperidine and piperazine moieties. Key steps include:
- Mannich Reaction : For introducing the 2-methylpiperidin-1-yl group, Mannich bases can be synthesized using formaldehyde and secondary amines under reflux conditions in ethanol or dichloromethane .
- Nucleophilic Substitution : The 3,4,5-trimethoxybenzoyl group is introduced via acylation of the piperazine ring using 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) .
- Yield Optimization : Microwave-assisted synthesis or solvent systems like DMF/THF (1:1) improve reaction efficiency. ICReDD’s computational reaction path search methods can predict optimal conditions (e.g., temperature, catalyst) to reduce trial-and-error experimentation .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Essential for confirming the 3D structure, particularly the orientation of the trimethoxybenzoyl group and piperazine ring. Data collection parameters (e.g., radiation source: Mo-Kα, λ = 0.71073 Å) and refinement using SHELXL are standard .
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve signals for the methylpiperidine (δ ~1.2–2.5 ppm) and aromatic pyridazine (δ ~7.5–8.5 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ ion) validates molecular formula integrity .
Q. How can researchers design initial pharmacological screening assays for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition Assays : Test against kinases or GPCRs due to the piperazine-pyridazine scaffold’s prevalence in such targets. Use fluorescence polarization or radiometric assays .
- Cellular Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin-based protocols .
- ADME Profiling : Solubility (shake-flask method in PBS pH 7.4) and metabolic stability (microsomal incubation) are critical early filters .
Advanced Research Questions
Q. What strategies address contradictory data between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Contradictions often arise from poor bioavailability or off-target effects. Mitigation approaches include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the trimethoxybenzoyl moiety to enhance solubility .
- Pharmacokinetic Studies : Conduct cassette dosing in rodent models to assess Cmax and AUC. LC-MS/MS quantifies plasma concentrations .
- Target Engagement Assays : Use bioluminescence resonance energy transfer (BRET) to confirm target binding in vivo .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for the piperazine-pyridazine scaffold?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs by replacing 2-methylpiperidine with morpholine or pyrrolidine to assess steric effects .
- Substituent Scanning : Vary the methoxy groups on the benzoyl ring (e.g., mono-, di-, or tri-substitution) to map electronic contributions .
- Free-Wilson Analysis : Quantify individual substituent contributions to activity using multivariate regression .
Q. What computational methods are suitable for predicting binding modes and off-target risks?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., PI3Kγ). Focus on hydrogen bonding with the pyridazine nitrogen and hydrophobic contacts with the trimethoxybenzoyl group .
- Machine Learning : Train models on ChEMBL data to predict off-target binding (e.g., hERG channel inhibition) .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
